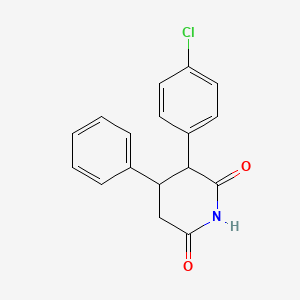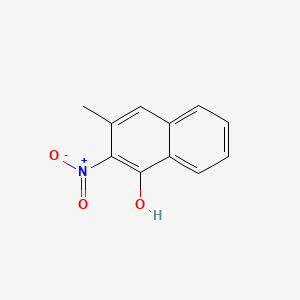silane CAS No. 116385-39-8](/img/no-structure.png)
[(3-Iodocyclohex-1-en-1-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Iodocyclohex-1-en-1-yl)oxysilane is a chemical compound that features a cyclohexene ring substituted with an iodine atom and an oxy group, which is further bonded to a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodocyclohex-1-en-1-yl)oxysilane typically involves the reaction of cyclohexene derivatives with iodine and trimethylsilyl reagents. One common method is the iodination of cyclohexene followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like silver nitrate or copper(I) iodide to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for (3-Iodocyclohex-1-en-1-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(3-Iodocyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, leading to the formation of cyclohexene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in polar aprotic solvents (e.g., acetone, dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield cyclohexene derivatives with different halides, while oxidation with potassium permanganate can produce cyclohexene oxides or diols.
科学研究应用
(3-Iodocyclohex-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (3-Iodocyclohex-1-en-1-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexene ring.
相似化合物的比较
(3-Iodocyclohex-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(3-Bromocyclohex-1-en-1-yl)oxysilane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
(3-Chlorocyclohex-1-en-1-yl)oxysilane:
(3-Fluorocyclohex-1-en-1-yl)oxysilane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity patterns.
The uniqueness of (3-Iodocyclohex-1-en-1-yl)oxysilane lies in its specific reactivity due to the iodine atom, which can participate in a wider range of chemical reactions compared to its halogenated counterparts.
属性
| 116385-39-8 | |
分子式 |
C9H17IOSi |
分子量 |
296.22 g/mol |
IUPAC 名称 |
(3-iodocyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H17IOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h7-8H,4-6H2,1-3H3 |
InChI 键 |
WNHNHHZTUWSOJO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=CC(CCC1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)




